2-(Bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolane
Description
2-(Bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolane is a brominated heterocyclic compound featuring an oxolane (tetrahydrofuran) core substituted with a bromomethyl (-CH2Br) group and a 2-(methylsulfanyl)ethyl (-CH2CH2SMe) group at the 2-position. The oxolane ring imparts structural rigidity, while the bromomethyl group enhances reactivity in substitution reactions. This compound is likely utilized as an intermediate in organic synthesis, particularly in the preparation of complex sulfur-containing heterocycles or pharmaceuticals .
Properties
Molecular Formula |
C8H15BrOS |
|---|---|
Molecular Weight |
239.18 g/mol |
IUPAC Name |
2-(bromomethyl)-2-(2-methylsulfanylethyl)oxolane |
InChI |
InChI=1S/C8H15BrOS/c1-11-6-4-8(7-9)3-2-5-10-8/h2-7H2,1H3 |
InChI Key |
QXOVOLHBXIWRBV-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1(CCCO1)CBr |
Origin of Product |
United States |
Biological Activity
The compound 2-(Bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolane is a member of the oxolane family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₇H₁₃BrOS
- Molecular Weight : 227.15 g/mol
The compound features a bromomethyl group and a methylsulfanyl substituent, which are crucial for its biological interactions.
Biological Activity Overview
Research on compounds similar to this compound suggests various biological activities, including:
- Anticancer Properties : Compounds with similar structures have shown activity against cancer cell lines, demonstrating potential as anticancer agents.
- Antimicrobial Activity : The presence of the bromine atom and the methylsulfanyl group may enhance the compound's ability to interact with microbial targets.
Table 1: Summary of Biological Activities
| Biological Activity | Related Compounds | Observations |
|---|---|---|
| Anticancer | Cyclobutane derivatives | Inhibition of cancer cell growth in vitro |
| Antimicrobial | Thiazole derivatives | Effective against Gram-positive and Gram-negative bacteria |
Structure-Activity Relationships (SAR)
The biological activity of oxolane derivatives is often influenced by their structural components. For instance:
- Bromomethyl Group : Known to enhance reactivity with nucleophiles, potentially increasing anticancer activity by targeting specific enzymes involved in tumor progression.
- Methylsulfanyl Group : This substituent can influence lipophilicity, affecting the compound's ability to penetrate biological membranes.
A study indicated that modifications in the oxolane structure could lead to significant changes in potency against cancer cell lines, emphasizing the importance of these groups in drug design .
Case Studies
-
Anticancer Activity in Cell Lines :
A series of compounds structurally related to this compound were tested against various cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cells, indicating promising anticancer potential . -
Antimicrobial Studies :
Similar compounds have shown significant antibacterial activity. For instance, the MIC values against Staphylococcus aureus were reported at concentrations as low as 62.5 µg/mL, suggesting effective antimicrobial properties . The interaction mechanisms involved hydrophobic contacts and potential hydrogen bonding with bacterial proteins.
Scientific Research Applications
2-(Bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolane is an organic compound belonging to the oxolane class, characterized by a five-membered cyclic ether. Its molecular formula is and its molecular weight is approximately 215.18 g/mol. The presence of bromine and sulfur in its structure allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis.
Synthesis
The synthesis of this compound typically involves several steps that allow for high yields and purity, making it suitable for both laboratory and industrial applications.
Applications
This compound has several applications:
- Medicinal Chemistry It serves as a building block for synthesizing pharmaceutical compounds, aiding in developing new drugs.
- Materials Science It is used in modifying polymers and creating new materials with specific properties.
- Organic Synthesis As a versatile intermediate, it introduces functional groups into complex molecules.
Interaction studies involving this compound focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that the bromomethyl group may facilitate interactions with nucleophilic sites on enzymes or receptors, potentially leading to inhibition or modulation of biological pathways. Further investigation is necessary to fully understand these interactions and their implications for drug design.
Research into the biological activity of this compound is limited but suggests potential applications in medicinal chemistry. Compounds with similar structures have been explored for their antimicrobial and antifungal properties. The bromomethyl group is often associated with increased biological activity, potentially enhancing the compound's effectiveness as a drug candidate. Further studies are needed to elucidate its specific biological effects and mechanisms of action.
Structural Similarity
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Bromomethyl at C-2; Methylsulfanyl at ethyl chain | Versatile synthetic intermediate |
| (2S)-2-(bromomethyl)oxolane | Similar bromomethyl position; different stereochemistry | Different reactivity due to stereochemistry |
| (3S)-3-(bromomethyl)oxolane | Bromomethyl at C-3 | Altered chemical behavior due to position change |
| (3R)-3-(bromomethyl)oxolane | Bromomethyl at C-3; different stereochemistry | Unique interaction patterns compared to C-2 variants |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a) 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane (CAS 37865-96-6)
- Core Structure : 1,3-dioxolane (five-membered ring with two oxygen atoms).
- Substituents : Bromoethyl (-CH2CH2Br) and methyl (-CH3) groups at the 2-position.
- The bromoethyl group, being a longer chain, may exhibit different steric and electronic effects in substitution reactions compared to the bromomethyl group in the target compound.
- Applications : Used in synthetic chemistry for ring-opening reactions due to the bromoethyl leaving group .
b) 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane (CAS 39172-32-2)
- Core Structure : 1,3-dioxolane.
- Substituents : 3-Bromophenyl (aryl bromide) and methyl groups.
- Key Differences : The aryl bromide substituent introduces conjugation and resonance effects, reducing reactivity in nucleophilic substitutions compared to the aliphatic bromomethyl group in the target compound. This compound is more stable under basic conditions.
- Applications : Intermediate in the synthesis of aryl-functionalized polymers or ligands .
Functional Group Comparisons
a) Cangrelor (CAS 163706-06-7)
- Structure : Adenine derivative with a [2-(methylsulfanyl)ethyl] group.
- Key Difference : The adenine core and phosphate groups in Cangrelor enable interactions with biological targets (e.g., P2Y12 receptors), which are absent in the oxolane-based target compound.
- Applications : Clinically used to prevent thrombosis during coronary interventions .
b) 10-[2-[(2RS)-1-Methylpiperidin-2-yl]ethyl]-2-(methylsulfanyl)-10H-phenothiazine 5-Oxide (CAS 7776-05-8)
- Structure: Phenothiazine derivative with a methylsulfanyl group.
- Key Similarity : The methylsulfanyl group enhances lipophilicity, a property critical for blood-brain barrier penetration in neuroactive drugs.
- Key Difference: The phenothiazine core confers antipsychotic activity, unlike the non-aromatic oxolane ring in the target compound.
- Applications : Pharmaceutical impurity with implications in drug metabolism studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
